N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine
Description
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Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C17H19N3O3/c1-21-14-8-11(9-15(22-2)16(14)23-3)10-18-17-19-12-6-4-5-7-13(12)20-17/h4-9H,10H2,1-3H3,(H2,18,19,20) |
InChI Key |
FZMQADBJHYOBEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Biological Activity
N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This compound's structural features contribute to its potential pharmacological applications and have garnered significant interest in medicinal chemistry.
Chemical Structure and Properties
This compound contains a benzimidazole core with a trimethoxybenzyl substituent. The presence of the trimethoxy group enhances its lipophilicity and facilitates cell membrane penetration. This structural configuration is crucial for its interaction with biological targets.
| Compound Name | Structure | Notable Properties |
|---|---|---|
| This compound | Structure | Antimicrobial, Antifungal |
| 2-Aminobenzimidazole | Structure | Antimicrobial activity |
| 5-(Propylthio)-1H-benzimidazol-2-amine | Structure | Antifungal properties |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been demonstrated through minimum inhibitory concentration (MIC) assays. The compound shows promise particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Antifungal Activity
The compound also displays antifungal properties, with studies showing effectiveness against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. The trimethoxy substitution is believed to enhance its interaction with fungal cell membranes.
Anticancer Potential
In vitro studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HT-29 (colon cancer). The compound's mechanism appears to involve cell cycle arrest and disruption of mitotic processes.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the benzene ring can significantly influence the biological activity of benzimidazole derivatives. The electron-withdrawing effects of the trimethoxy group enhance the compound's interaction with biological targets, which is crucial for its antimicrobial and anticancer activities.
Case Studies
- Antibacterial Activity Study : A recent study evaluated the antibacterial effects of various benzimidazole derivatives including this compound. Results indicated an MIC value comparable to standard antibiotics like ciprofloxacin.
- Anticancer Activity Assessment : In vitro tests on breast cancer cell lines demonstrated that this compound exhibited IC50 values indicating potent cytotoxic effects, particularly in MDA-MB-231 cells where it induced significant apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
